molecular formula C17H12ClNO3 B2724136 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 854867-53-1

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2724136
CAS No.: 854867-53-1
M. Wt: 313.74
InChI Key: GANQTYWVIMDQNV-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS 854867-53-1) is a high-purity quinoline derivative supplied for research and development purposes. This compound has a molecular formula of C 17 H 12 ClNO 3 and a molecular weight of 313.74 g/mol . It is characterized by a melting point of approximately 350 °C . Quinoline-4-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, with established scientific interest for their potential biological activities. Research into similar quinoline scaffolds has highlighted their relevance in the development of therapeutic agents, such as anti-tuberculosis agents . The specific structural features of this compound—including the chloroquinoline core, the 4-hydroxyphenyl substituent, and the carboxylic acid group—make it a valuable intermediate for synthesizing novel compounds and for probing structure-activity relationships in pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care; refer to the Safety Data Sheet for comprehensive hazard information. The product should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANQTYWVIMDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The chloro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the hydroxyphenyl group can be introduced via a Friedel-Crafts acylation followed by reduction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, or thiols.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of quinoline derivatives with various substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline-4-carboxylic acids against Leishmania donovani, the causative agent of leishmaniasis. The synthesized compounds demonstrated varying degrees of activity, with some derivatives showing promising results in inhibiting the growth of the parasite .

CompoundIC50 (µg/mL)Activity
Q1200Moderate
Q250High
Q3100Moderate

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been investigated using the DPPH assay. The compound demonstrated significant free radical scavenging activity, suggesting its potential as an antioxidant agent.

CompoundInhibition Percentage (%)
Control10
Compound40

Anticancer Properties

The compound's anticancer effects have been studied in various cancer cell lines. Notably, it has shown cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating potent activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-7150Apoptosis induction
A549180Cell cycle arrest

A detailed study on apoptosis induction revealed that treatment with this compound significantly increased both early and late apoptotic cells compared to controls .

Case Study 1: Antileishmanial Activity

In a study focused on antileishmanial activity, several derivatives including the target compound were synthesized and tested against L. donovani. The results indicated that specific modifications in the chemical structure enhanced biological activity, leading to lower IC50 values for some derivatives compared to standard treatments .

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capacity of the compound using various concentrations in a DPPH assay. The results showed a clear dose-dependent response, with higher concentrations leading to increased inhibition percentages, indicating its potential utility in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function, which can be useful in anticancer therapies.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference(s)
6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid 6-Cl; 2-(4-OH-Ph); 3-Me; 4-COOH C₁₇H₁₂ClNO₃ 313.74 Enhanced solubility via -OH group
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid 6-Cl; 2-(4-OMe-Ph); 3-Me; 4-COOH C₁₈H₁₄ClNO₃ 327.77 Increased lipophilicity due to -OMe
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid 6-Cl; 2-(3-Cl-Ph); 3-Me; 4-COOH C₁₇H₁₁Cl₂NO₃ 348.18 Higher halogen content for π-π stacking
6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid 6-Cl; 2-(2-OH-Ph); 4-COOH C₁₆H₁₀ClNO₃ 299.71 Ortho-OH reduces planarity, alters binding
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-Cl; 2-(5-Me-furan); 4-COOH C₁₅H₁₀ClNO₃ 295.70 Heterocyclic substituent for bioactivity

Key Observations :

  • Substituent Position : The position of hydroxyl groups significantly affects solubility. The para-hydroxyl derivative exhibits higher aqueous solubility than ortho-substituted analogs due to reduced steric hindrance .
  • Halogen Effects : Chlorine at position 6 is conserved across analogs, but additional halogens (e.g., 3-Cl in ) enhance hydrophobic interactions in target binding.

Pharmacokinetic Considerations

  • Solubility and Bioavailability :
    • Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration. Methoxy and trifluoromethyl analogs (e.g., ) balance solubility and lipophilicity for systemic applications.
    • Carboxylic acid moieties enable salt formation (e.g., sodium salts), improving oral bioavailability .

Biological Activity

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS Number: 854867-53-1) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound includes a chloro group, a hydroxyl group, and a carboxylic acid functional group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that quinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various quinoline derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that this compound showed a notable inhibition percentage against DPPH radicals, indicating its potential as an effective antioxidant agent.

CompoundInhibition Percentage at 5 mg/L
This compound40.43%
Isatin30.25%

This data suggests that the compound's hydroxyl group may contribute to its ability to donate hydrogen atoms and neutralize free radicals effectively .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored extensively. A comparative study assessed the antibacterial effects of several compounds, including this compound. It was found to exhibit significant activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of quinoline derivatives, including this compound. The synthesis involved the Pfitzinger reaction, which successfully yielded the desired compound with high purity. The evaluation of its biological activities revealed promising results in both antioxidant and antimicrobial assays .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the quinoline structure affect biological activity. The presence of the chloro and hydroxyl substituents was found to enhance both antioxidant and antimicrobial activities significantly. This highlights the importance of functional group positioning in optimizing biological efficacy .

Summary of Findings

  • Antioxidant Activity : Demonstrated effective radical scavenging capabilities with an inhibition percentage of approximately 40% in DPPH assays.
  • Antimicrobial Activity : Exhibited substantial antibacterial effects against various strains, indicating potential therapeutic applications.
  • SAR Insights : Modifications in the quinoline structure can significantly influence biological activity, guiding future drug design efforts.

Q & A

Q. What are the key considerations for designing a synthesis route for 6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, particularly regarding protecting group strategies for the hydroxyl and carboxylic acid functionalities?

  • Methodological Answer : Synthesis routes for quinoline derivatives often involve cyclization and functional group modifications. For this compound, the hydroxyl group on the 4-hydroxyphenyl moiety requires protection (e.g., acetylation or silylation) to prevent undesired side reactions during cyclization. The carboxylic acid group at position 4 can be introduced via hydrolysis of an ester intermediate, which is synthesized by reacting a chlorinated quinoline precursor with a suitable alcohol. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are optimal for high yields .

Q. How can chromatographic methods be optimized for purifying this compound?

  • Methodological Answer : Silica gel column chromatography with gradients of ethyl acetate and petroleum ether (e.g., 20–30% ethyl acetate) effectively separates polar impurities. Reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile/water (adjusted to pH 3 with formic acid) improves resolution for analytical-scale purity checks. Monitoring via TLC (ethyl acetate:petroleum ether, 4:6) ensures reaction completion .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and confirms substitution patterns on the quinoline and phenyl rings.
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1685 cm⁻¹) and hydroxyl groups (O-H stretch ~3250 cm⁻¹).
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Parameterize the carboxylic acid and hydroxyl groups for hydrogen bonding. Validate docking poses with MD simulations (AMBER or GROMACS) under physiological conditions (310 K, 0.15 M NaCl). Cross-reference with experimental IC50 values from kinase inhibition assays to refine scoring functions .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across cell lines)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
  • Dose-Response Curves : Test concentrations spanning 3–4 log units (e.g., 1 nM–100 μM) to capture full efficacy profiles.
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement. Contradictions may arise from off-target effects or differential expression of metabolizing enzymes .

Q. What strategies mitigate decomposition of the carboxylic acid group during long-term stability studies?

  • Methodological Answer : Store the compound in anhydrous DMSO at −80°C under argon to prevent hydrolysis. For aqueous formulations, buffer solutions (pH 6–7) with antioxidants (e.g., 0.1% ascorbic acid) reduce degradation. Monitor stability via UPLC-MS at intervals (0, 1, 3, 6 months) .

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